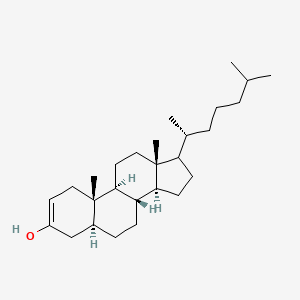
(3beta,5alpha)Cholesten-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3beta,5alpha)Cholesten-3-ol can be synthesized from cholesterol through the action of intestinal microorganisms . The synthetic route involves the reduction of cholesterol, which can be achieved using various reducing agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective reduction of the cholesterol molecule to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reduction processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
(3beta,5alpha)Cholesten-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different sterol derivatives.
Substitution: Various functional groups can be substituted onto the molecule, altering its chemical properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various sterol derivatives, such as cholestanol and other hydroxylated sterols. These products have distinct biological and chemical properties that are useful in various applications .
Wissenschaftliche Forschungsanwendungen
(3beta,5alpha)Cholesten-3-ol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of (3beta,5alpha)Cholesten-3-ol involves its interaction with various molecular targets and pathways. It is derived from cholesterol by the action of intestinal microorganisms and is known to induce the formation of gallstones in the presence of sodium ions . The compound’s effects on cell signaling and membrane structure are mediated through its interaction with lipid bilayers and specific receptor proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholestanol: Another cholestanoid with similar structural features but different stereochemistry.
Dihydrocholesterol: A reduced form of cholesterol with distinct biological properties.
Zymostanol: A sterol intermediate in the biosynthesis of cholesterol.
Uniqueness
(3beta,5alpha)Cholesten-3-ol is unique due to its specific stereochemistry and the presence of a beta-hydroxy group at position 3. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
101462-56-0 |
|---|---|
Molekularformel |
C27H46O |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h13,18-20,22-25,28H,6-12,14-17H2,1-5H3/t19-,20+,22+,23?,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
DXZKLKLWYDXLPZ-MVARVOABSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4)O)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


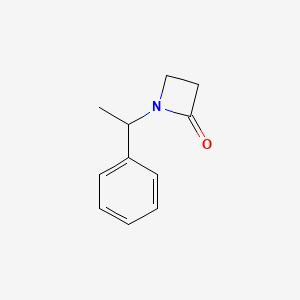

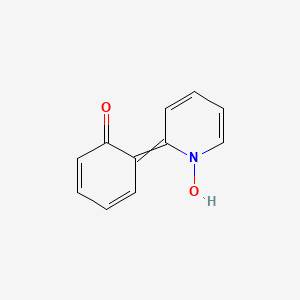
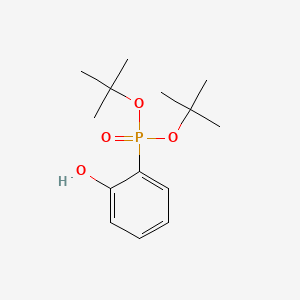

![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)
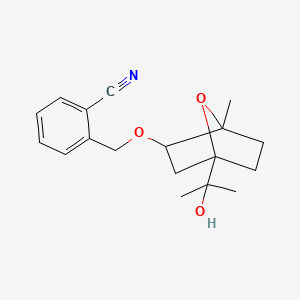
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)

![Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate](/img/structure/B14341369.png)
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
